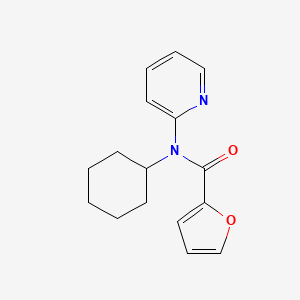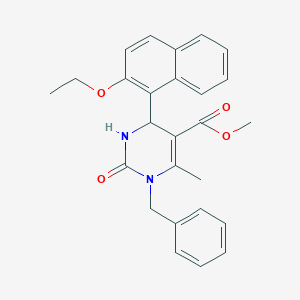![molecular formula C23H26N4O2 B7544048 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane, commonly known as POMDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. POMDP belongs to the class of diazepanes, which are known for their anxiolytic and sedative properties. However, POMDP has shown to have unique properties and potential for various other applications.
作用機序
The exact mechanism of action of POMDP is not fully understood. However, it is believed that POMDP exerts its effects by modulating various signaling pathways in cells. POMDP has been shown to activate the Nrf2-ARE pathway, which is a key pathway involved in cellular defense against oxidative stress. POMDP also inhibits the NF-κB pathway, which is a key pathway involved in inflammation.
Biochemical and Physiological Effects:
POMDP has shown to have various biochemical and physiological effects, including but not limited to:
1. Antioxidant: POMDP has potent antioxidant properties and can scavenge free radicals and reactive oxygen species, which are key factors in the development and progression of various diseases.
2. Anti-inflammatory: POMDP inhibits the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
3. Anti-cancer: POMDP induces cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
実験室実験の利点と制限
The advantages of using POMDP in lab experiments include:
1. High purity: POMDP can be synthesized in high purity, which is essential for reproducible and reliable results.
2. Easy to use: POMDP is relatively easy to use and can be dissolved in various solvents.
3. Multiple applications: POMDP has shown potential for various scientific research applications.
The limitations of using POMDP in lab experiments include:
1. Limited availability: POMDP is not widely available commercially, and its synthesis requires specialized equipment and expertise.
2. Limited toxicity data: The toxicity of POMDP is not fully understood, and more studies are needed to determine its safety profile.
将来の方向性
There are various future directions for the research on POMDP, including but not limited to:
1. Clinical trials: More studies are needed to determine the efficacy and safety of POMDP in human clinical trials.
2. Mechanistic studies: More studies are needed to understand the exact mechanism of action of POMDP and its effects on various signaling pathways.
3. Drug development: POMDP has shown potential as a therapeutic agent for various diseases, and more studies are needed to develop POMDP-based drugs.
4. Toxicity studies: More studies are needed to determine the toxicity profile of POMDP and its potential side effects.
Conclusion:
In conclusion, POMDP is a synthetic compound that has shown potential for various scientific research applications, including neuroprotection, anti-cancer, and anti-inflammatory properties. POMDP can be synthesized in high purity and is relatively easy to use. However, more studies are needed to determine the exact mechanism of action of POMDP and its safety profile. Further research on POMDP can lead to the development of novel therapeutic agents for various diseases.
合成法
POMDP can be synthesized through a multi-step process involving the reaction of 1,2,4-oxadiazole with phenylacetic acid to form a Schiff base, which is then reduced to yield the final product. The synthesis of POMDP is relatively straightforward, and the compound can be obtained in high yields and purity.
科学的研究の応用
POMDP has shown potential for various scientific research applications, including but not limited to:
1. Neuroprotection: POMDP has shown to have neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. POMDP has been shown to protect against oxidative stress and inflammation, which are key factors in the development and progression of these diseases.
2. Anti-cancer: POMDP has shown to have anti-cancer properties in various cancer cell lines. POMDP induces cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
3. Anti-inflammatory: POMDP has shown to have potent anti-inflammatory properties in animal models of inflammation. POMDP inhibits the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
特性
IUPAC Name |
3-phenyl-1-[4-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-22(13-12-19-8-3-1-4-9-19)27-15-7-14-26(16-17-27)18-21-24-23(29-25-21)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPPNKKNDABKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2)CC3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide](/img/structure/B7543980.png)


![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)



![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)
![4-methyl-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7544053.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)


